Bleirhodanid

Description

Properties

Molecular Formula |

C2N2PbS2 |

|---|---|

Molecular Weight |

323 g/mol |

IUPAC Name |

dithiocyanatolead |

InChI |

InChI=1S/2CHNS.Pb/c2*2-1-3;/h2*3H;/q;;+2/p-2 |

InChI Key |

VRNINGUKUJWZTH-UHFFFAOYSA-L |

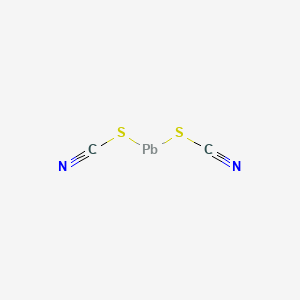

Canonical SMILES |

C(#N)S[Pb]SC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Bleirhodanid is compared to structurally analogous metal thiocyanates and functionally similar lead-based compounds. Key criteria include solubility, stability, toxicity, and industrial applications.

Table 1: Structural Comparison of Metal Thiocyanates

| Compound | Formula | Solubility (g/100 mL, 20°C) | Melting Point (°C) | Toxicity Profile | Common Applications |

|---|---|---|---|---|---|

| Bleirhodanid | Pb(SCN)₂ | 0.05 (insoluble) | Decomposes >200 | High (Pb²⁺ toxicity) | Pyrotechnics, niche synthesis |

| Potassium Thiocyanate | KSCN | 217 | 173 | Moderate (acute exposure) | Analytical chemistry, textiles |

| Sodium Thiocyanate | NaSCN | 139 | 287 | Low-moderate | Pharmaceuticals, pesticides |

| Mercury Thiocyanate | Hg(SCN)₂ | 0.03 | Sublimes at 165 | Extreme (neurotoxin) | Obsolete (historical uses) |

Table 2: Functional Comparison with Lead Compounds

| Compound | Formula | Solubility | Primary Use | Environmental Impact |

|---|---|---|---|---|

| Bleirhodanid | Pb(SCN)₂ | Low | Specialty chemicals | High (Pb contamination) |

| Lead Nitrate | Pb(NO₃)₂ | High | Oxidizing agent | Severe groundwater pollution |

| Lead Acetate | Pb(C₂H₃O₂)₂ | Moderate | Dyes, cosmetics | Restricted due to toxicity |

Key Findings:

Solubility Trends : Bleirhodanid’s low solubility distinguishes it from highly soluble KSCN and NaSCN, limiting its utility in aqueous reactions but enhancing stability in solid-state applications .

Toxicity : Lead thiocyanate’s toxicity parallels other Pb²⁺ compounds (e.g., lead nitrate), requiring containment measures to prevent environmental release .

Functional Niche : Unlike mercury thiocyanate (historically used in pyrotechnics), Bleirhodanid’s modern applications are restricted to specialized industrial processes due to regulatory constraints .

Research Findings and Methodological Considerations

- Analytical Techniques : and emphasize chemical analysis (e.g., spectroscopy, elemental analysis) to confirm compound identity and purity, critical for comparing physicochemical properties .

- Characterization Standards : and outline requirements for reporting solubility, spectral data, and toxicity, ensuring replicability in studies of analogous compounds .

- Structural Similarity: highlights the importance of noting structural analogs (e.g., KSCN vs. Pb(SCN)₂) to predict reactivity and hazards .

Preparation Methods

Aqueous-Phase Reaction with Thiocyanic Acid

Reactants :

-

Lead oxide (PbO), lead hydroxide (Pb(OH)₂), or lead carbonate (PbCO₃)

-

Aqueous thiocyanic acid (HSCN, ≤20% concentration)

-

Acid Preparation : Generate HSCN by reacting ammonium thiocyanate (NH₄SCN) with sulfuric acid (H₂SO₄) under controlled conditions (≤10°C to prevent polymerization).

-

Lead Precursor Dissolution : Suspend PbO in dilute acetic acid (CH₃COOH) to form lead acetate (Pb(CH₃COO)₂).

-

Reaction : Combine Pb(CH₃COO)₂ with HSCN at ≤10°C to precipitate Pb(SCN)₂.

-

Purification : Wash the precipitate with cold water to remove residual acetic acid.

Key Parameters :

-

Temperature : Maintaining ≤10°C prevents HSCN decomposition.

-

Concentration : Dilute HSCN (≤20%) reduces side reactions.

Organic Solvent-Mediated Synthesis

Reactants :

-

Lead nitrate (Pb(NO₃)₂)

-

Thiocyanic acid in ether (C₄H₁₀O)

-

Ether Extraction : Extract HSCN into ether from an NH₄SCN-H₂SO₄ mixture.

-

Reaction : Add 20% aqueous Pb(NO₃)₂ to the ether-HSCN solution.

-

Isolation : Filter and dry the precipitate.

Advantages :

-

Higher purity due to reduced ionic interference.

-

Suitable for small-scale laboratory synthesis.

Double Displacement with Alkali Thiocyanates

Reactants :

-

Lead acetate (Pb(CH₃COO)₂)

-

Sodium thiocyanate (NaSCN)

-

Mixing : Combine equimolar Pb(CH₃COO)₂ and NaSCN in aqueous solution.

-

Precipitation : Filter and wash Pb(SCN)₂ with ethanol.

Limitations :

Comparative Analysis of Methods

| Method | Reactants | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Aqueous HSCN Reaction | PbO + HSCN | Water | ≤10°C | 90–93% | High |

| Organic Solvent Method | Pb(NO₃)₂ + HSCN (ether) | Ether | RT | 93% | Very High |

| Double Displacement | Pb(CH₃COO)₂ + NaSCN | Water | RT | 85% | Moderate |

Key Observations :

-

The organic solvent method achieves the highest purity but requires specialized handling of ether.

-

Aqueous HSCN synthesis is scalable for industrial use but demands precise temperature control.

Reaction Mechanism and Kinetics

Lead thiocyanate formation follows a ligand substitution mechanism:

-

Protonation : HSCN dissociates into H⁺ and SCN⁻ in aqueous media.

-

Coordination : SCN⁻ ligands replace acetate or nitrate anions in lead complexes:

-

Precipitation : Low solubility of Pb(SCN)₂ () drives crystallization.

Rate-Limiting Factors :

-

Diffusion of SCN⁻ to lead ions.

-

Temperature-dependent solubility of intermediates.

Emerging Techniques and Research Gaps

Recent patents explore hybrid methods using ionic liquids to stabilize HSCN. However, industrial adoption remains limited due to cost. Open research questions include:

-

Catalytic systems to enhance reaction rates.

-

Green solvents for sustainable synthesis.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Bleirhodanid with high yield and purity?

- Methodological Answer : Begin by reviewing existing protocols for synthesizing thiocyanate-based compounds, focusing on reaction parameters (e.g., temperature, solvent polarity, and stoichiometric ratios). Optimize purification steps using column chromatography or recrystallization, and validate purity via HPLC or melting point analysis. Ensure reproducibility by documenting deviations from established methods, such as inert atmosphere requirements or catalyst sensitivity .

Q. How should researchers characterize Bleirhodanid’s structural and electronic properties?

- Methodological Answer : Combine spectroscopic techniques (e.g., NMR for proton environments, IR for functional groups) with crystallographic data (XRD) to confirm molecular geometry. Pair these with computational methods (DFT calculations) to predict electronic behavior. Cross-validate results against published crystallographic databases to identify anomalies in bond lengths or angles .

Q. What are the standard protocols for assessing Bleirhodanid’s stability under varying storage conditions?

- Methodological Answer : Design accelerated stability studies using controlled environments (e.g., humidity, light, and temperature chambers). Monitor degradation via UV-Vis spectroscopy or mass spectrometry. Compare degradation products with synthetic impurities using LC-MS to distinguish between inherent instability and synthesis-related issues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Bleirhodanid across studies?

- Methodological Answer : Conduct a meta-analysis of existing bioassay data, focusing on variables such as cell line specificity, assay duration, and compound concentration. Replicate conflicting experiments under standardized conditions, including positive/negative controls. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outlier datasets and assess methodological biases .

Q. What experimental strategies are effective in elucidating Bleirhodanid’s mechanism of action in complex biological systems?

- Methodological Answer : Employ multi-omics approaches (transcriptomics, proteomics) to map pathway interactions. Combine knock-out/knock-in models with dose-response assays to isolate target proteins. Validate findings using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Q. How should researchers address discrepancies in spectral data interpretation for Bleirhodanid derivatives?

- Methodological Answer : Perform comparative analysis of NMR/IR spectra across derivatives, focusing on substituent effects (e.g., electron-withdrawing/donating groups). Use 2D NMR techniques (COSY, NOESY) to resolve overlapping signals. Collaborate with computational chemists to simulate spectra and assign ambiguous peaks .

Q. What approaches mitigate challenges in optimizing Bleirhodanid’s solubility for in vivo studies?

- Methodological Answer : Screen co-solvents (e.g., cyclodextrins, PEGs) using phase solubility studies. Evaluate pharmacokinetic profiles via animal models, adjusting formulation parameters (e.g., particle size reduction via nano-milling). Validate bioavailability using LC-MS/MS to track compound distribution .

Methodological Considerations for All Studies

- Data Validation : Ensure reproducibility by including triplicate measurements and independent replication by a second lab .

- Ethical Compliance : For biological studies, adhere to institutional guidelines for cell/animal use and data transparency .

- Statistical Rigor : Predefine significance thresholds (e.g., p < 0.01) and correct for multiple comparisons to reduce Type I errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.